molecular formula C19H23NO2 B3151071 4-{[4-(Benzyloxy)phenoxy]methyl}piperidine CAS No. 70260-91-2

4-{[4-(Benzyloxy)phenoxy]methyl}piperidine

Cat. No.: B3151071
CAS No.: 70260-91-2
M. Wt: 297.4 g/mol
InChI Key: QBVYAJIMGHTLOC-UHFFFAOYSA-N
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Description

4-{[4-(Benzyloxy)phenoxy]methyl}piperidine is a piperidine derivative featuring a benzyloxy-substituted phenoxy methyl group at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as dopamine and histamine receptors . Industrially, it is available as a hydrochloride salt (CAS 528861-51-0) with 99% purity, indicating its utility as a pharmaceutical intermediate or research chemical .

Properties

IUPAC Name

4-[(4-phenylmethoxyphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-4-16(5-3-1)14-21-18-6-8-19(9-7-18)22-15-17-10-12-20-13-11-17/h1-9,17,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVYAJIMGHTLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[4-(Benzyloxy)phenoxy]methyl}piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:

  • Preparation of the boron reagent.
  • Coupling of the boron reagent with the appropriate aryl halide in the presence of a palladium catalyst.
  • Purification of the final product.

Chemical Reactions Analysis

4-{[4-(Benzyloxy)phenoxy]methyl}piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[4-(Benzyloxy)phenoxy]methyl}piperidine is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in the study of biochemical pathways and protein interactions.

    Medicine: Research involving this compound includes its potential therapeutic effects and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(Benzyloxy)phenoxy]methyl}piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in biochemical pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below highlights key structural analogs and their pharmacological or chemical properties:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
4-{[4-(Benzyloxy)phenoxy]methyl}piperidine HCl Benzyloxy-phenoxy-methyl at C4 of piperidine 309.45 (free base) Industrial intermediate; potential CNS activity
VM-A-33b (8c) 3-Fluoro-4-methoxybenzyl and 4-fluoro-3-methylbenzyloxy 393.42 (free base) Dopamine D4 receptor antagonist (6.1% yield in synthesis)
KAT-I-90 (9s) 3,4-Difluorobenzyloxy and 6-chloroindole 429.31 Dopamine D4 receptor antagonist
4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]piperidine Bulky tert-pentyl group at phenoxy ring 309.45 Irritant (Xi hazard class); research use
4-[4-(Trifluoromethoxy)phenoxy]piperidine Trifluoromethoxy group at C4 of phenoxy 245.24 DGKα inhibitor for immunomodulation
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine Fluorophenyl and methoxy-benzyloxy groups 437.48 Structural analog with stereospecificity

Key Observations :

  • Lipophilicity and Bioavailability: The benzyloxy group in this compound enhances lipophilicity compared to non-aromatic analogs. However, the trifluoromethoxy group in increases metabolic stability due to fluorine's electron-withdrawing effects.
  • Receptor Specificity: VM-A-33b and KAT-I-90 demonstrate that fluorinated benzyl groups improve dopamine D4 receptor binding affinity compared to non-halogenated analogs .
  • Steric Effects : Bulky substituents, as seen in , may reduce receptor binding but improve selectivity by avoiding off-target interactions.

Biological Activity

4-{[4-(Benzyloxy)phenoxy]methyl}piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, typically starting from readily available piperidine derivatives. The key steps include:

  • Formation of the piperidine core : This is achieved through standard organic reactions involving piperidine and appropriate substituents.
  • Introduction of the benzyloxy and phenoxy groups : These modifications are crucial for enhancing the biological activity of the compound.

Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. In vitro assays have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range.

Cell Line IC50 (μM) Reference
A5492.16 ± 0.19
MCF-79.13 ± 0.65
HepG220.15 ± 2.64

These results indicate that modifications in the structure can lead to varying degrees of activity against different cancer types.

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds containing piperidine rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Case Study: Antibacterial Evaluation
A recent investigation synthesized several piperidine derivatives and tested their antibacterial efficacy:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results : Several derivatives showed minimum inhibitory concentrations (MICs) below 100 μg/mL, indicating promising antibacterial activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have shown to inhibit key kinases involved in cancer progression, such as VEGFR-2 and c-Met, which play critical roles in tumor growth and metastasis.
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death.

Computational Studies

In silico studies using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological targets and potential therapeutic applications of new piperidine derivatives. These studies suggest a wide range of activities:

  • Cancer Therapeutics
  • CNS Disorders
  • Antimicrobial Agents

These predictions are vital for guiding further experimental validations and preclinical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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